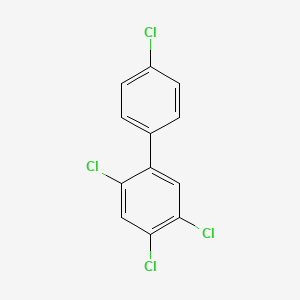
2,4,4',5-テトラクロロビフェニル
概要
説明
2,4,4',5-Tetrachlorobiphenyl (2,4,4',5-TCB) is an organochlorine compound that is widely used in industrial processes and is a by-product of the production of chlorinated solvents and pesticides. It is an environmental pollutant that is found in air, water, and soil and can be toxic to both humans and animals. 2,4,4',5-TCB is also known as PCB-77 and is one of the most toxic PCBs.
科学的研究の応用
環境科学: 光分解研究
PCB 52は、環境科学においてその光分解挙動について研究されています。 研究者たちは、さまざまな界面活性剤溶液中でのPCB 52の速度論的および量子収率を調査し、UV光下でのその分解を理解してきました {svg_1}。この研究は、PCBを環境に優しい方法で無毒化する手法を開発するために不可欠です。
医学研究: 内分泌かく乱
医学研究では、PCB 52は内分泌かく乱物質として認識されています。これは、持続性有機汚染物質がホルモン系に与える影響を研究するために使用されています。 その影響を理解することは、より安全な規制と暴露に対する治療につながります {svg_2}.
工業用途: 参照物質
PCB 52は、工業用途で認定された参照物質として機能します。 これは、環境モニタリングや品質管理プロセスなど、さまざまな業界における機器の校正と分析測定の精度を確保するために使用されます {svg_3}.
分析化学: 土壌および廃棄物分析
分析化学では、PCB 52は土壌および固形廃棄物中のポリ塩化ビフェニルの測定手順の一部です。 加速溶媒抽出とGC-MS/MS技術が用いられ、PCB 52は関心の高い主要な化合物として、PCBの検出と定量が行われています {svg_4}.
毒性学: 細胞への影響に関する研究
毒性学的研究では、PCB 52を使用して、細胞機能への影響を調べます。 たとえば、顆粒球性HL-60細胞機能およびシクロオキシゲナーゼ-2の発現に対するその影響は、研究の対象となっており、PCB曝露によって影響を受ける細胞メカニズムに関する洞察を提供しています {svg_5}.
バイオレメディエーション: 脱塩素化の促進
PCB 52は、バイオレメディエーション研究においても関連しています。 研究では、堆積物への酸化鉄の添加が、低電圧電場下でのPCBの脱塩素化速度をどのように向上させることができるかを探求しており、PCB 52はこれらの調査で使用される化合物です {svg_6}.
作用機序
Target of Action
The primary target of 2,4,4’,5-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Pharmacokinetics
It is known that this compound is a small molecule and is likely to have some degree of bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,4’,5-Tetrachlorobiphenyl. As a persistent organic pollutant, this compound is resistant to environmental degradation through photolytic, biological, or chemical processes . It can have a significant impact on health and the environment, as it persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains .
Safety and Hazards
2,4,4’,5-Tetrachlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Relevant Papers There are several relevant papers on 2,4,4’,5-Tetrachlorobiphenyl. For example, “Polychlorinated biphenyls: New evidence from the last decade” provides an overview of the research on PCBs . Another paper, “Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by Anaerobic Bacteria in Sediments” discusses the dechlorination of 2,3,4,5-tetrachlorobiphenyl .
生化学分析
Biochemical Properties
2,4,4’,5-Tetrachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind to the estrogen receptor, affecting gene expression and cellular proliferation . Additionally, it interacts with cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These interactions can alter the normal function of these biomolecules, leading to various biochemical effects.
Cellular Effects
2,4,4’,5-Tetrachlorobiphenyl affects various types of cells and cellular processes. In granulocytic HL-60 cells, it has been shown to increase the release of myeloperoxidase and arachidonic acid, indicating enhanced degranulation . It also upregulates the expression of cyclooxygenase-2 (COX-2), affecting inflammatory responses . These effects suggest that 2,4,4’,5-Tetrachlorobiphenyl can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2,4,4’,5-Tetrachlorobiphenyl involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It binds to the estrogen receptor, altering gene expression and affecting cellular proliferation . It also interacts with cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,4’,5-Tetrachlorobiphenyl change over time. It has been shown to cause a time-dependent release of arachidonic acid in granulocytic HL-60 cells, with significant increases observed after 60 minutes of exposure . The expression of COX-2 mRNA is also elevated in a concentration-dependent manner, with maximal expression observed after 30 minutes of exposure . These findings suggest that the effects of 2,4,4’,5-Tetrachlorobiphenyl can vary over time, depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of 2,4,4’,5-Tetrachlorobiphenyl vary with different dosages in animal models. Inhalation exposure studies in rats have shown that higher doses of 2,4,4’,5-Tetrachlorobiphenyl lead to increased levels of hydroxylated metabolites in various tissues, including the liver, lung, and serum . These studies also indicate that higher doses can result in toxic effects, such as liver damage and altered immune responses . These findings highlight the importance of dosage in determining the overall effects of 2,4,4’,5-Tetrachlorobiphenyl.
Metabolic Pathways
2,4,4’,5-Tetrachlorobiphenyl is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes oxidize 2,4,4’,5-Tetrachlorobiphenyl to form hydroxylated metabolites, which can further undergo sulfation, methoxylation, and dechlorination . These metabolic pathways can affect the overall metabolic flux and levels of metabolites, contributing to the compound’s biochemical effects.
Transport and Distribution
Within cells and tissues, 2,4,4’,5-Tetrachlorobiphenyl is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that it is present in various tissues, including adipose tissue, brain, liver, lung, and serum . The distribution of 2,4,4’,5-Tetrachlorobiphenyl and its metabolites can affect its localization and accumulation, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of 2,4,4’,5-Tetrachlorobiphenyl can affect its activity and function. Autoradiography studies have shown that it is localized in the apical cytoplasm of Clara cells in the lung and the proximal tubular cells in the kidney . These findings suggest that 2,4,4’,5-Tetrachlorobiphenyl may interact with specific cellular compartments, affecting its overall biochemical effects.
特性
IUPAC Name |
1,2,4-trichloro-5-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)9-5-11(15)12(16)6-10(9)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULCXSBAPHCWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073473 | |
| Record name | 2,4,4',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32690-93-0 | |
| Record name | PCB 74 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32690-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,4',5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032690930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4',5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0250484DW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,4',5-Tetrachlorobiphenyl (PCB 66) differ from its non-coplanar analog, 2,2',3,5',6-pentachlorobiphenyl (PCB 95), in its effects on cerebellar granule neurons?
A: While both PCB 66 and PCB 95 are polychlorinated biphenyls, their structural differences lead to distinct interactions with cellular components. The provided research by [] focuses on the ability of PCB 95 to amplify ionotropic glutamate receptor signaling in embryonic cerebellar granule neurons. This effect is attributed to PCB 95's interaction with ryanodine receptors (RyRs), ultimately modifying the FKBP12/RyR complex and enhancing calcium signaling.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


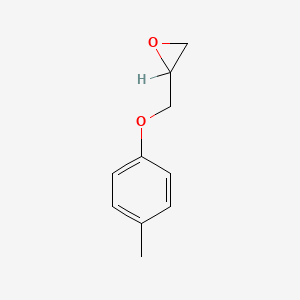


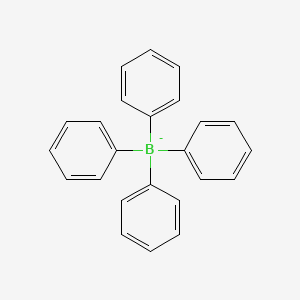

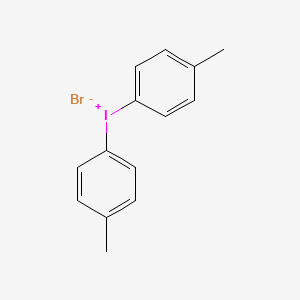
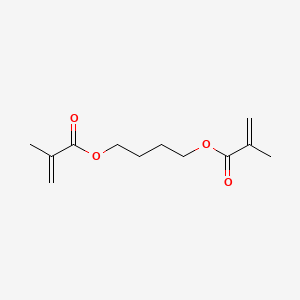


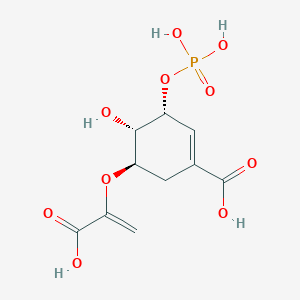
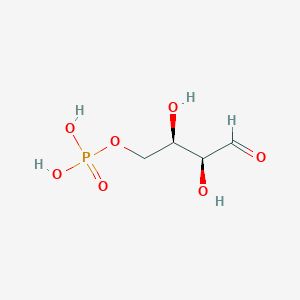
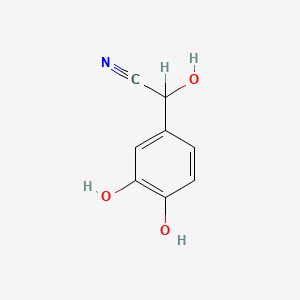
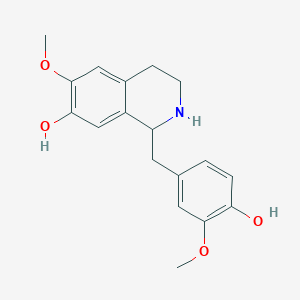
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1193936.png)
